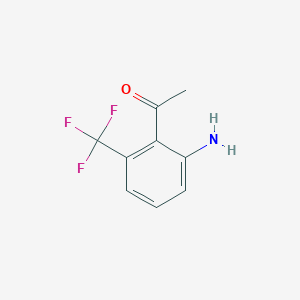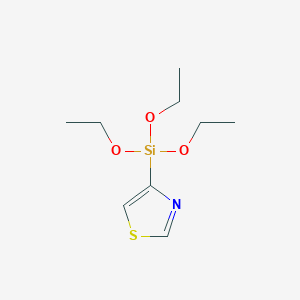
Ethyl 2,3-difluoro-4-methylphenylacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2,3-difluoro-4-methylphenylacetate is an organic compound with the molecular formula C11H12F2O2 It is a derivative of phenylacetate, where the phenyl ring is substituted with two fluorine atoms at the 2 and 3 positions and a methyl group at the 4 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,3-difluoro-4-methylphenylacetate typically involves the esterification of 2,3-difluoro-4-methylphenylacetic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:
Starting Material: 2,3-difluoro-4-methylphenylacetic acid
Reagent: Ethanol
Catalyst: Sulfuric acid or hydrochloric acid
Reaction Conditions: Reflux the mixture for several hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can lead to large-scale production with high purity.
化学反応の分析
Types of Reactions
Ethyl 2,3-difluoro-4-methylphenylacetate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 2,3-difluoro-4-methylphenylacetic acid
Reduction: 2,3-difluoro-4-methylphenylethanol
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 2,3-difluoro-4-methylphenylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl 2,3-difluoro-4-methylphenylacetate depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in metabolic pathways or cellular responses. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable tool in medicinal chemistry.
類似化合物との比較
Ethyl 2,3-difluoro-4-methylphenylacetate can be compared with other phenylacetate derivatives:
Ethyl phenylacetate: Lacks the fluorine and methyl substitutions, resulting in different chemical properties and reactivity.
Ethyl 2,3-difluorophenylacetate: Similar but lacks the methyl group, which can affect its steric and electronic properties.
Ethyl 4-methylphenylacetate:
The unique combination of fluorine and methyl substitutions in this compound makes it distinct and valuable for specific applications in research and industry.
特性
分子式 |
C11H12F2O2 |
|---|---|
分子量 |
214.21 g/mol |
IUPAC名 |
ethyl 2-(2,3-difluoro-4-methylphenyl)acetate |
InChI |
InChI=1S/C11H12F2O2/c1-3-15-9(14)6-8-5-4-7(2)10(12)11(8)13/h4-5H,3,6H2,1-2H3 |
InChIキー |
FQHILLNFISZUDE-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1=C(C(=C(C=C1)C)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





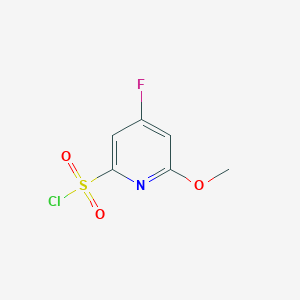
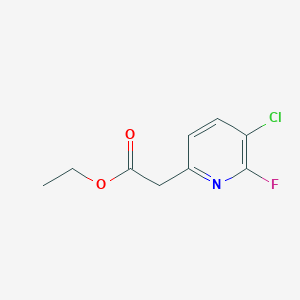

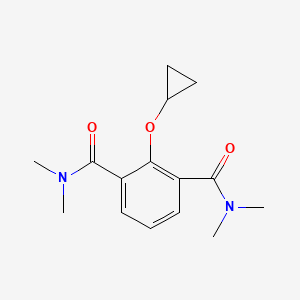
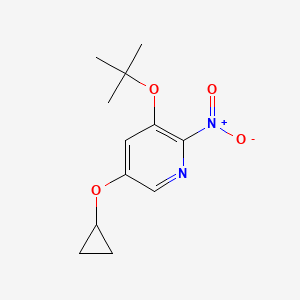
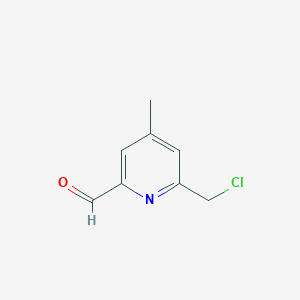

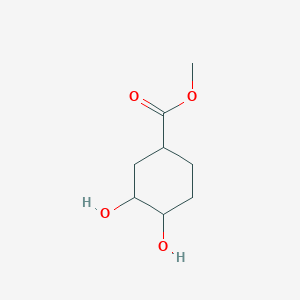
![6-Methyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carboxylic acid](/img/structure/B14855092.png)
